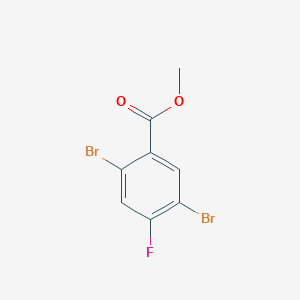
Z-O-tert-butyl-L-tyrosine 4-nitrobenzyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Z-O-tert-butyl-L-tyrosine 4-nitrobenzyl ester is a synthetic compound used primarily in biochemical and proteomics research. It is a derivative of L-tyrosine, an amino acid, and is characterized by the presence of a tert-butyl group and a 4-nitrobenzyl ester group. The molecular formula of this compound is C30H32N2O7, and it has a molecular weight of 532.57.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Z-O-tert-butyl-L-tyrosine 4-nitrobenzyl ester typically involves the protection of the amino and hydroxyl groups of L-tyrosine. The tert-butyl group is introduced to protect the hydroxyl group, while the 4-nitrobenzyl ester is used to protect the carboxyl group. The synthesis can be carried out under mild conditions using standard peptide coupling reagents and protecting group strategies.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The compound is purified using techniques such as high-performance liquid chromatography (HPLC) to achieve a purity of ≥ 99%.
Chemical Reactions Analysis
Types of Reactions
Z-O-tert-butyl-L-tyrosine 4-nitrobenzyl ester undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Substitution: The tert-butyl group can be removed to expose the hydroxyl group for further functionalization.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogenation catalysts such as palladium on carbon (Pd/C).
Reduction: Hydrolysis can be achieved using acidic or basic conditions.
Substitution: Removal of the tert-butyl group can be carried out using trifluoroacetic acid (TFA) in dichloromethane (DCM).
Major Products Formed
Oxidation: Formation of the corresponding amino derivative.
Reduction: Formation of the carboxylic acid.
Substitution: Formation of L-tyrosine derivatives with exposed hydroxyl groups.
Scientific Research Applications
Z-O-tert-butyl-L-tyrosine 4-nitrobenzyl ester is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.
Proteomics Research: Employed in the study of protein structure and function.
Drug Development: Investigated for its potential use in the development of therapeutic agents.
Biochemical Studies: Utilized in the study of enzyme-substrate interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of Z-O-tert-butyl-L-tyrosine 4-nitrobenzyl ester involves its role as a protected amino acid derivative. The protecting groups (tert-butyl and 4-nitrobenzyl ester) prevent unwanted side reactions during peptide synthesis. Upon removal of these protecting groups, the compound can participate in peptide bond formation, contributing to the synthesis of complex peptides and proteins.
Comparison with Similar Compounds
Similar Compounds
N-Benzyloxycarbonyl-O-tert-butyl-L-tyrosine methyl ester: Similar in structure but with a methyl ester group instead of a 4-nitrobenzyl ester group.
L-Tyrosine tert-butyl ester: Lacks the 4-nitrobenzyl ester group and is used in different synthetic applications.
Uniqueness
Z-O-tert-butyl-L-tyrosine 4-nitrobenzyl ester is unique due to the presence of both tert-butyl and 4-nitrobenzyl ester protecting groups. This dual protection allows for selective deprotection and functionalization, making it a valuable tool in peptide synthesis and biochemical research.
Properties
Molecular Formula |
C28H30N2O7 |
|---|---|
Molecular Weight |
506.5 g/mol |
IUPAC Name |
(4-nitrophenyl)methyl 3-[4-[(2-methylpropan-2-yl)oxy]phenyl]-2-(phenylmethoxycarbonylamino)propanoate |
InChI |
InChI=1S/C28H30N2O7/c1-28(2,3)37-24-15-11-20(12-16-24)17-25(29-27(32)36-19-21-7-5-4-6-8-21)26(31)35-18-22-9-13-23(14-10-22)30(33)34/h4-16,25H,17-19H2,1-3H3,(H,29,32) |
InChI Key |
IPXKPWMYSGJBGM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC1=CC=C(C=C1)CC(C(=O)OCC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Cyclohexyl-2-[(Z)-pyridin-2-ylimino]-thiazolidin-4-one](/img/structure/B15129006.png)


![4-[[11-hydroxy-17-(2-hydroxyacetyl)-6,10,13-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]oxy]-4-oxobutanoic acid](/img/structure/B15129024.png)





![Calcium;2,3,5,6-tetrahydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanoate](/img/structure/B15129063.png)

![2-[(5,6-Dihydroxy-2-methyl-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-10-yl)oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B15129075.png)

![[16-Acetyloxy-10-(acetyloxymethyl)-5,8,9,11-tetrahydroxy-3-(2-hydroxypropan-2-yl)-6-methyl-14-oxatetracyclo[8.6.0.03,7.013,16]hexadec-6-en-2-yl] benzoate](/img/structure/B15129102.png)
